Cas no 67733-57-7 (2,3,7,8-TETRABROMODIBENZOFURAN)

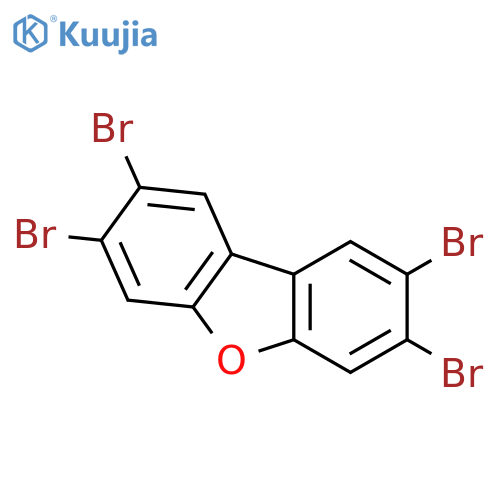

67733-57-7 structure

商品名:2,3,7,8-TETRABROMODIBENZOFURAN

2,3,7,8-TETRABROMODIBENZOFURAN 化学的及び物理的性質

名前と識別子

-

- 2,3,7,8-TETRABROMODIBENZOFURAN

- 4-17-00-00590 (Beilstein Handbook Reference)

- 67733-57-7

- HCSRVQXNLHZQNM-UHFFFAOYSA-N

- Dibenzofuran, 2,3,7,8-tetrabromo-

- XM0PVY4W34

- NS00009493

- DTXSID6073605

- BRN 0221403

- UNII-XM0PVY4W34

- DB-313018

-

- インチ: InChI=1S/C12H4Br4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H

- InChIKey: HCSRVQXNLHZQNM-UHFFFAOYSA-N

- ほほえんだ: C1=C2C3=CC(=C(C=C3OC2=CC(=C1Br)Br)Br)Br

計算された属性

- せいみつぶんしりょう: 479.69942

- どういたいしつりょう: 479.69957g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.8

- トポロジー分子極性表面積: 13.1Ų

じっけんとくせい

- 密度みつど: 2.3233 (rough estimate)

- 屈折率: 1.5000 (estimate)

- PSA: 13.14

2,3,7,8-TETRABROMODIBENZOFURAN 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T291085-10mg |

2,3,7,8-Tetrabromodibenzofuran |

67733-57-7 | 10mg |

$1642.00 | 2023-05-17 | ||

| TRC | T291085-1mg |

2,3,7,8-Tetrabromodibenzofuran |

67733-57-7 | 1mg |

$207.00 | 2023-05-17 |

2,3,7,8-TETRABROMODIBENZOFURAN 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

67733-57-7 (2,3,7,8-TETRABROMODIBENZOFURAN) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量